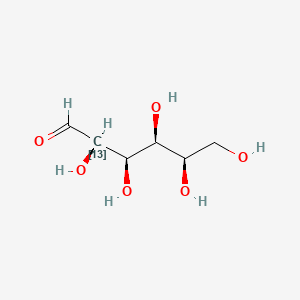

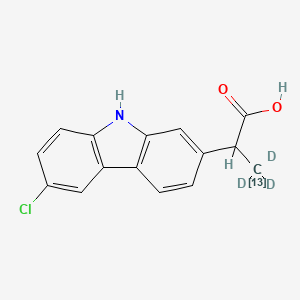

D-Idose-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

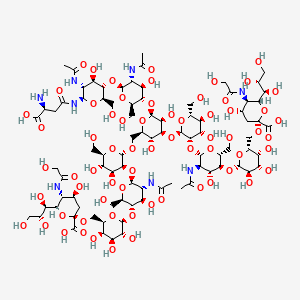

Le D-Idose-13C est un analogue marqué par des isotopes stables du D-idose, un sucre aldohexose rare. Le composé est marqué avec du carbone-13, un isotope non radioactif du carbone, ce qui le rend utile dans diverses applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Le D-idose lui-même est l'un des aldohexoses les plus rares et est connu pour son instabilité en conditions acides, basiques ou thermiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du D-Idose-13C implique généralement l'utilisation du D-glucose comme matière de départ. Le processus comprend plusieurs étapes clés :

Protection isopropylidène : Cette étape implique la protection des groupes hydroxyle du D-glucose pour éviter des réactions indésirables.

Clivage par périodate : La liaison C6-C7 de l'intermédiaire acide heptonique est clivée à l'aide de périodate, supporté sur du gel de silice.

Réduction sélective : Les niveaux d'oxydation en C1 et C6 sont ajustés par réduction sélective pour donner du D-idose.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de l'étiquetage isotopique stable permet la production de this compound en quantités suffisantes pour la recherche et les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le D-Idose-13C subit diverses réactions chimiques, notamment :

Oxydation : Conversion en acide D-iduronique et en acide D-idonique.

Réduction : Formation de D-iditol.

Substitution : Réactions avec des nucléophiles pour former des glycosides.

Réactifs et conditions courants

Oxydation : Périodate et autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Conditions acides ou basiques pour faciliter la substitution nucléophile.

Principaux produits

Oxydation : Acide D-iduronique, acide D-idonique.

Réduction : D-iditol.

Substitution : Divers glycosides.

Applications de recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme référence chimique pour l'identification, l'analyse qualitative et quantitative.

Biologie : Étude des voies métaboliques et de la cinétique enzymatique.

Médecine : Investigation du rôle des sucres rares dans les mécanismes des maladies et les applications thérapeutiques potentielles.

Mécanisme d'action

Le mécanisme d'action du this compound implique son incorporation dans les voies métaboliques où il peut être suivi par spectroscopie de résonance magnétique nucléaire (RMN). Le carbone-13 marqué permet aux chercheurs d'étudier la dynamique des processus métaboliques, des interactions enzymatiques et des voies moléculaires. Le this compound peut se lier à des récepteurs spécifiques, déclenchant des voies qui produisent des effets physiologiques ou biochimiques .

Applications De Recherche Scientifique

D-Idose-13C has a wide range of applications in scientific research:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Studying metabolic pathways and enzyme kinetics.

Medicine: Investigating the role of rare sugars in disease mechanisms and potential therapeutic applications.

Industry: Used in the production of stable isotope-labeled compounds for various industrial applications

Mécanisme D'action

The mechanism of action of D-Idose-13C involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon-13 allows researchers to study the dynamics of metabolic processes, enzyme interactions, and molecular pathways. This compound can bind to specific receptors, triggering pathways that produce physiological or biochemical effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide D-iduronique : Un produit d'oxydation du D-idose.

Acide D-idonique : Un autre produit d'oxydation du D-idose.

D-iditol : Un produit de réduction du D-idose.

Unicité

Le D-Idose-13C est unique en raison de son étiquetage par des isotopes stables, ce qui le rend particulièrement précieux pour les applications de recherche impliquant des études métaboliques et la spectroscopie RMN. Son instabilité dans certaines conditions le distingue également des autres aldohexoses, nécessitant des conditions de manipulation et de stockage spécifiques .

Propriétés

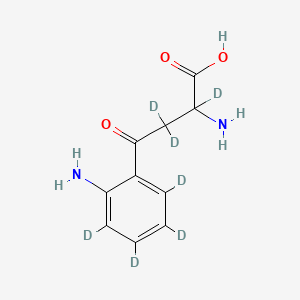

Formule moléculaire |

C6H12O6 |

|---|---|

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |

Clé InChI |

GZCGUPFRVQAUEE-ZXXGVQTMSA-N |

SMILES isomérique |

C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)